molecular formula C16H24N4OS B7086294 N-methyl-2-(2-methylimidazol-1-yl)-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]acetamide

N-methyl-2-(2-methylimidazol-1-yl)-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]acetamide

Cat. No.: B7086294
M. Wt: 320.5 g/mol
InChI Key: QYXRMFMNOOLIFF-UHFFFAOYSA-N
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Description

N-methyl-2-(2-methylimidazol-1-yl)-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives

Properties

IUPAC Name

N-methyl-2-(2-methylimidazol-1-yl)-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4OS/c1-10(2)16-18-11(3)15(22-16)12(4)19(6)14(21)9-20-8-7-17-13(20)5/h7-8,10,12H,9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXRMFMNOOLIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)C)C(C)N(C)C(=O)CN2C=CN=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-methylimidazol-1-yl)-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Alkylation: The imidazole ring is then alkylated using methyl iodide or a similar alkylating agent to introduce the methyl group at the 2-position.

    Thiazole Ring Formation: The thiazole ring is synthesized separately through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Coupling Reaction: The final step involves coupling the methylimidazole and thiazole derivatives through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-methylimidazol-1-yl)-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable solvent and base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methyl-2-(2-methylimidazol-1-yl)-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is investigated for use in various industrial processes, including catalysis and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-methyl-2-(2-methylimidazol-1-yl)-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-(2-methylimidazol-1-yl)acetamide: Lacks the thiazole ring, making it less complex and potentially less versatile.

    N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]acetamide: Lacks the imidazole ring, which may reduce its ability to interact with certain biological targets.

Uniqueness

N-methyl-2-(2-methylimidazol-1-yl)-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]acetamide is unique due to the presence of both the imidazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a wide range of interactions with molecular targets, making it a versatile compound for various applications.

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